molecular formula C15H11NS B12596850 4-Benzylidene-4H-3,1-benzothiazine CAS No. 647025-75-0

4-Benzylidene-4H-3,1-benzothiazine

Cat. No.: B12596850
CAS No.: 647025-75-0
M. Wt: 237.32 g/mol
InChI Key: LNVURSUADMHHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The benzothiazine core is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylidene-4H-3,1-benzothiazine can be synthesized through various methods. One common approach involves the cyclization of 2-formylaminodiphenylacetylenes. These acetylenes are obtained by the Sonogashira coupling of (2-iodoaryl)formamides with phenylacetylene. The resulting 2-formylaminodiphenylacetylenes are then thionated with phosphorus pentasulfide (P4S10) in boiling tetrahydrofuran (THF) to give 2-thioformylaminodiphenylacetylenes. These acetylenes are subsequently cyclized by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at ambient temperature to yield 4-benzylidene-4H-3,1-benzothiazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-4H-3,1-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 or H2O2 in aqueous or organic solvents.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or THF.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: 4-oxo-4H-3,1-benzothiazine derivatives.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Substituted benzothiazine derivatives with diverse functional groups.

Properties

CAS No.

647025-75-0

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4-benzylidene-3,1-benzothiazine

InChI

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H

InChI Key

LNVURSUADMHHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.